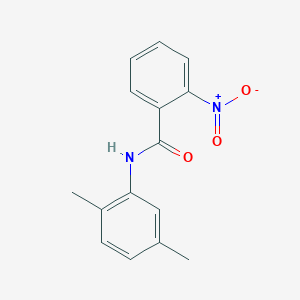

N-(2,5-dimethylphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-7-8-11(2)13(9-10)16-15(18)12-5-3-4-6-14(12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUIIBFKJFKXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351823 | |

| Record name | n-(2,5-dimethylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-77-1 | |

| Record name | n-(2,5-dimethylphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-m-Hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethylphenyl 2 Nitrobenzamide

Established Synthesis Routes to N-(2,5-dimethylphenyl)-2-nitrobenzamide

The primary and most well-documented method for synthesizing this compound is through the acylation of 2,5-dimethylaniline (B45416).

Acylation Reactions Involving 2-Nitrobenzoyl Chloride and 2,5-Dimethylaniline

The synthesis of this compound is commonly achieved through the reaction of 2-nitrobenzoyl chloride with 2,5-dimethylaniline. mdpi.comevitachem.com This reaction falls under the category of nucleophilic acyl substitution, where the amino group of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

The general procedure involves dissolving the acyl chloride in a suitable solvent, such as dichloromethane, and adding it dropwise to a solution containing the amine and a base like triethylamine (B128534) at a controlled temperature, often 0 °C. mdpi.com The base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product side.

The initial step in this synthesis pathway is the preparation of 2-nitrobenzoyl chloride. This is typically accomplished by reacting 2-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂), often under reflux conditions. mdpi.comevitachem.com The excess thionyl chloride is then removed by evaporation under reduced pressure. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is key to maximizing the yield and purity of N-substituted nitrobenzamides. Several factors can be manipulated to enhance the efficiency of the synthesis.

Reagents and Solvents: The choice of base is important; tertiary amines like triethylamine are commonly used because they are non-nucleophilic and effectively scavenge the acid byproduct. mdpi.com Dichloromethane is a frequently used solvent due to its inertness and ability to dissolve both reactants. mdpi.com

Purification: After the reaction, purification is typically performed using column chromatography with a silica (B1680970) gel stationary phase and a solvent system like hexane-ethyl acetate. mdpi.com The purity of the final product is confirmed through various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. mdpi.com

| Parameter | Condition/Strategy | Purpose | Source |

|---|---|---|---|

| Temperature | 0 °C for acylation | Control exothermic reaction, minimize side products | mdpi.com |

| Base | Triethylamine | Neutralize HCl byproduct | mdpi.com |

| Purification | Column Chromatography | Isolate pure product | mdpi.com |

| Pressure | Increased pressure during acylation | Increase reaction temperature and shorten duration | google.com |

Alternative Synthetic Approaches to N-Substituted Nitrobenzamides

While the acyl chloride route is standard, other methods for forming amide bonds can be applied to the synthesis of N-substituted nitrobenzamides.

Beckmann Rearrangement: This method allows for the synthesis of amides from ketoximes. researchgate.net For instance, a ketoxime derived from a corresponding ketone can be rearranged to form the amide under specific catalytic conditions. researchgate.net

From Benzoylthioureas: N-substituted benzamides can be synthesized from N-aryl-N'-benzoylthioureas. This reaction can be carried out under solvent-free conditions using an iodine-alumina catalyst and microwave irradiation, offering a more environmentally friendly approach. researchgate.net

Direct Acylation with Carboxylic Acid: In some cases, direct acylation of an amine with a carboxylic acid is possible by heating the two reactants together, often under pressure, to drive off the water formed. google.com

Enzymatic Synthesis: Novel biocatalytic methods have been explored, such as the use of an N-substituted formamide (B127407) deformylase to catalyze the "reverse reaction"—the synthesis of N-benzyl carboxamides from an amine and a formate. nih.gov This approach represents a unique and highly specific method for amide bond formation.

Derivatization and Chemical Reactivity of the this compound Scaffold

The this compound molecule contains several functional groups and aromatic rings that can undergo further chemical transformations.

Reduction of the Nitro Group to Amine Functionality

The nitro group (-NO₂) on the benzamide (B126) ring is readily reduced to a primary amine group (-NH₂), which is a key transformation in the synthesis of many biologically active compounds. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

A variety of reducing agents and methods can be employed for this purpose:

Catalytic Hydrogenation: This is a common and efficient method. The reaction is carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Raney nickel is often preferred when the substrate contains halogen atoms that could be removed by Pd/C. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild way to achieve this reduction. commonorganicchemistry.com

Other Reagents: Sodium sulfide (B99878) (Na₂S) can be used for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com More modern, metal-free methods involve reagents like tetrahydroxydiboron. organic-chemistry.org It is important to note that powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for reducing aromatic nitro compounds to anilines as they tend to form azo products instead. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent/Method | Conditions | Notes | Source |

|---|---|---|---|

| H₂ + Pd/C | Catalytic | Often the method of choice, but can dehalogenate aryl halides. | commonorganicchemistry.comwikipedia.org |

| H₂ + Raney Nickel | Catalytic | Useful for substrates with halogen substituents. | commonorganicchemistry.comwikipedia.org |

| Fe, Zn, or Sn in Acid | Acidic (e.g., HCl, AcOH) | Classic, mild method for reduction to amines. | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | - | Provides a mild reduction to the amine. | commonorganicchemistry.com |

| Na₂S | - | Alternative for substrates incompatible with hydrogenation or acid. Can sometimes be selective for one of multiple nitro groups. | commonorganicchemistry.com |

| LiAlH₄ | - | Not typically used for aromatic nitro groups; produces azo compounds. | commonorganicchemistry.com |

Electrophilic Substitution Reactions on Aromatic Rings

The reactivity of the two aromatic rings in this compound towards electrophilic substitution is governed by the directing effects of their respective substituents.

The 2-Nitrobenzamide (B184338) Ring: This ring is highly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the amide carbonyl group (-C=O). Both are strong deactivators and meta-directors. Therefore, any electrophilic substitution on this ring would be difficult and would be expected to occur at the positions meta to both the nitro and amide groups (i.e., C4 and C6). The presence of a nitro group has been noted to significantly decrease the biological activity of some related compounds, likely due to its strong electron-withdrawing nature. nih.gov

The 2,5-Dimethylphenyl Ring: This ring is activated towards electrophilic substitution. It bears three activating substituents: two methyl groups (-CH₃) and the amide nitrogen (-NH-). Methyl groups are weak activators and ortho-, para-directors. The amide nitrogen is a strong activator and also an ortho-, para-director. The positions ortho and para to these groups (C3, C4, and C6) are electronically enriched and thus susceptible to electrophilic attack. However, the C6 position is sterically hindered by the adjacent amide linkage. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the C1-amide bond and ortho to the C5-methyl group.

Amide Bond Hydrolysis and Cleavage Mechanisms

The hydrolysis of the amide bond in this compound, which results in the cleavage of the molecule into 2-nitrobenzoic acid and 2,5-dimethylaniline, is a reaction of significant interest in understanding the stability and reactivity of substituted benzanilides. The mechanism of this cleavage can be influenced by several factors, including pH, temperature, and the presence of catalysts. Generally, amide hydrolysis can proceed through acid-catalyzed, base-catalyzed, or uncatalyzed pathways.

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Research into the cleavage of amide bonds in related systems has highlighted the importance of intramolecular interactions and the presence of neighboring functional groups. For instance, studies on other amides have shown that the rate of hydrolysis can be significantly affected by the presence of groups that can act as intramolecular catalysts. nih.gov While specific mechanistic studies on this compound are not extensively documented, the general principles of amide hydrolysis provide a framework for understanding its cleavage. The steric hindrance provided by the ortho-methyl group on the 2,5-dimethylphenyl ring may also influence the approach of the nucleophile to the carbonyl carbon, potentially affecting the reaction rate.

The cleavage of amide bonds can also be initiated by coordination with transition metal ions. The effectiveness of this process depends on the Lewis acidity of the metal center and its ability to bind to the amide bond, thereby activating it for cleavage. rsc.org

Below is a table summarizing the expected products of hydrolysis and the general conditions that favor the reaction.

| Reactant | Products | General Conditions |

| This compound | 2-nitrobenzoic acid, 2,5-dimethylaniline | Acidic or basic aqueous media, often with heating |

Transformations into Related Heterocyclic Systems for Research

The structural framework of this compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the nitro group ortho to the amide linkage is a key feature that can be exploited in cyclization reactions, typically following reduction of the nitro group to an amine. This in-situ formation of an ortho-aminoanilide intermediate opens up pathways to a variety of fused heterocyclic systems.

A common transformation involves the reductive cyclization of the nitro group. This process, often carried out using reagents like sodium dithionite (B78146) or through catalytic hydrogenation, converts the nitro group into an amino group. The resulting N-(2,5-dimethylphenyl)-2-aminobenzamide can then undergo intramolecular cyclization to form a quinazolinone ring system. The specific reaction conditions can be tailored to favor the formation of the desired heterocyclic product.

Furthermore, the amide functionality itself can be involved in cyclization reactions. For example, base-mediated cyclization of related N-arylbenzamides can lead to the formation of different heterocyclic structures. nih.govrsc.org While direct examples for this compound are not prevalent in the literature, analogous reactions with similar substrates suggest the potential for its conversion into novel heterocyclic entities for research purposes. The field of medicinal chemistry often utilizes such transformations to generate libraries of compounds for biological screening. mdpi.com

The following table outlines potential heterocyclic systems that could be synthesized from this compound and the general synthetic strategies involved.

| Starting Material | Key Transformation | Resulting Heterocyclic System |

| This compound | 1. Reduction of nitro group2. Intramolecular cyclization | Substituted Quinazolinones |

| This compound | Base-mediated cyclization (hypothetical) | Various fused heterocycles |

These transformations are of interest as they can lead to the creation of complex molecular architectures from a relatively simple starting material, which is a core principle in the design of synthetic routes for novel compounds.

Spectroscopic and Structural Elucidation of N 2,5 Dimethylphenyl 2 Nitrobenzamide and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of N-(2,5-dimethylphenyl)-2-nitrobenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the connectivity of atoms, identify functional groups, and verify the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the 2-nitrophenyl and the 2,5-dimethylphenyl rings, as well as singlets for the two methyl groups and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the nitro and amide groups.

For the analog N,N-dimethyl-2-nitrobenzamide , the aromatic protons appear in the range of δ 7.41-8.20 ppm. rsc.org The dimethylamino groups exhibit singlets at δ 3.17 and 2.84 ppm, indicating that they are in different chemical environments. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

The ¹³C NMR spectrum of N,N-dimethyl-2-nitrobenzamide shows the carbonyl carbon at δ 168.13 ppm. rsc.org The aromatic carbons resonate between δ 124.85 and 145.15 ppm, while the methyl carbons of the dimethylamino group appear at δ 38.38 and 35.05 ppm. rsc.org The parent compound, 2-nitrobenzamide (B184338) , also has available NMR data for comparison. nih.govchemicalbook.com

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| N,N-dimethyl-2-nitrobenzamide | ¹H NMR (300 MHz) | CDCl₃ | 8.20 (dd, J = 8.3, 1.0 Hz, 1H), 7.75–7.69 (m, 1H), 7.61–7.53 (m, 1H), 7.41 (dd, J = 7.5, 1.3 Hz, 1H), 3.17 (s, 3H), 2.84 (s, 3H) | rsc.org |

| N,N-dimethyl-2-nitrobenzamide | ¹³C NMR (75 MHz) | CDCl₃ | 168.13, 145.15, 134.71, 133.39, 129.86, 128.25, 124.85, 38.38, 35.05 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would include those for the N-H stretching of the secondary amide, the C=O stretching of the amide, and the N-O stretching of the nitro group.

The IR spectrum of the parent compound, 2-nitrobenzamide , shows characteristic absorptions that can be used to predict the spectrum of its N-substituted analog. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source for Analog Data |

|---|---|---|---|

| Amide N-H | Stretching | ~3400-3200 | nih.gov |

| Aromatic C-H | Stretching | ~3100-3000 | nih.gov |

| Amide C=O | Stretching | ~1680-1640 | nih.gov |

| Nitro N-O | Asymmetric Stretching | ~1550-1500 | nih.gov |

| Nitro N-O | Symmetric Stretching | ~1350-1300 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

For the parent compound 2-nitrobenzamide , the molecular ion peak is observed, and the fragmentation pattern provides structural information. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

| Compound | Ionization Method | m/z of Key Peaks | Interpretation | Source |

|---|---|---|---|---|

| 2-Nitrobenzamide | GC-MS | 166 | Molecular Ion [M]⁺ | nih.gov |

| 2-Nitrobenzamide | GC-MS | 150 | [M-O]⁺ or [M-NH₂]⁺ | nih.gov |

Crystallographic Investigations and Solid-State Structure Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-Ray Diffraction Studies for Molecular Geometry and Conformation

While a crystal structure for this compound is not publicly available, analysis of related compounds reveals key structural features. For instance, in structures of similar benzanilides, the conformation of the amide linkage and the dihedral angle between the two aromatic rings are of significant interest. These parameters are influenced by the steric and electronic nature of the substituents on the phenyl rings. The presence of the ortho-nitro group in the benzoyl moiety and the two methyl groups on the aniline (B41778) ring in this compound are expected to induce significant twisting between the two aromatic rings.

Analysis of Intermolecular Interactions via Hydrogen Bonding

In the solid state, molecules of this compound would be expected to interact through various non-covalent forces, with hydrogen bonding being particularly important. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or dimeric structures. The nitro group can also act as a hydrogen bond acceptor. In related structures, intermolecular N-H···O hydrogen bonds are a common feature, often linking molecules into well-defined supramolecular architectures.

Hirshfeld Surface Analysis for Crystal Packing and Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. For this compound and its analogs, Hirshfeld surface analysis elucidates the forces governing their solid-state architecture.

The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent different properties. The normalized contact distance (dnorm) map is particularly informative, highlighting regions of significant intermolecular interactions. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation.

For compounds similar to this compound, the most significant contributions to the crystal packing are typically from H···H, H···O/O···H, and H···C/C···H contacts. nih.govnih.gov The presence of the nitro group and the amide linkage introduces possibilities for specific hydrogen bonding. For instance, in the crystal structure of the related sulfonamide, N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, pairs of N—H⋯O hydrogen bonds link the molecules into inversion dimers. nih.gov Similarly, in N-(2,5-dimethylphenyl)-2-methylbenzamide, intermolecular N—H⋯O hydrogen bonds form chains that run along a crystallographic axis. nih.gov

The fingerprint plots for analogous compounds can be delineated to show the percentage contribution of each type of interaction. A typical distribution for related nitro-containing organic molecules is presented in the interactive table below.

| Interaction Type | Typical Percentage Contribution |

| H···H | 25-55% |

| H···O/O···H | 10-40% |

| H···C/C···H | 10-25% |

| C···C | < 5% |

| N···H/H···N | < 5% |

| O···C/C···O | < 10% |

| O···O | < 6% |

The shape index is another feature of Hirshfeld analysis that can reveal π–π stacking interactions, which are indicated by the presence of adjacent red and blue triangles. nih.gov The relative orientation of the aromatic rings in this compound would determine the significance of such interactions in its crystal structure.

Advanced Structural Elucidation and Conformational Studies

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and physical properties. Advanced structural elucidation techniques, including single-crystal X-ray diffraction and computational modeling, provide detailed insights into its molecular geometry and preferred conformations.

The conformation of the molecule is largely defined by the torsion angles between the planar phenyl rings and the amide bridge. In the solid state, the molecule is typically twisted. For example, in the analog N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, the molecule is twisted at the S—N bond with a torsion angle of 71.41(18)°. nih.gov The dihedral angle between the planes of the two benzene (B151609) rings in this sulfonamide analog is 51.07(8)°. nih.gov In contrast, for N-(2,5-dimethylphenyl)-2-methylbenzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of 1.9(2)°. nih.gov The amide group in this latter compound is significantly twisted with respect to both phenyl rings. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and to explore the conformational landscape of the molecule in the gas phase. These calculations can predict bond lengths, bond angles, and torsion angles, which can then be compared with experimental data from X-ray crystallography. For instance, DFT calculations on similar molecules have been used to compare the optimized structure with the experimentally determined solid-state structure. nih.gov

A key conformational feature is the orientation of the N-H bond of the amide group relative to the substituents on the adjacent phenyl rings. In N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, the N—H bond is syn to the ortho-nitro group of the sulfonyl benzene ring and anti to the ortho-methyl group of the anilino ring. nih.gov In N-(2,5-dimethylphenyl)-2-methylbenzamide, the N—H and C=O groups adopt an antiperiplanar conformation. nih.gov

The table below summarizes key structural parameters for analogs of this compound, providing an indication of the expected values for the title compound.

| Compound | Dihedral Angle between Rings (°) | Key Torsion Angle (°) | Conformation |

| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide nih.gov | 51.07(8) | C-S-N-C: 71.41(18) | N-H bond is syn to ortho-nitro group |

| N-(2,5-dimethylphenyl)-2-methylbenzamide nih.gov | 1.9(2) | - | N-H and C=O groups are antiperiplanar |

These advanced structural studies, combining experimental and computational approaches, are essential for a comprehensive understanding of the structure-property relationships in this class of compounds.

Computational and Theoretical Investigations on N 2,5 Dimethylphenyl 2 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties with a good balance between accuracy and computational cost. For a molecule like N-(2,5-dimethylphenyl)-2-nitrobenzamide, DFT calculations would provide significant insights into its fundamental characteristics.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters that would be determined include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-O, C=O, N-H).

Bond Angles: The angles formed by three connected atoms (e.g., O-N-O in the nitro group, C-N-H in the amide linkage).

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Å) | Data not available |

| N-H Bond Length (Å) | Data not available |

| Dihedral Angle (Phenyl-Phenyl) (°) | Data not available |

| C-NO₂ Bond Length (Å) | Data not available |

Note: This table is for illustrative purposes only. No specific data for this compound has been found.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis using DFT would be performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each predicted frequency can be assigned to specific molecular motions, such as:

Stretching vibrations: Involving changes in the length of a bond (e.g., N-H stretch, C=O stretch, symmetric and asymmetric NO₂ stretches).

Bending vibrations: Involving changes in the angle between bonds.

Correlating these theoretical frequencies with experimental spectroscopic data is a standard method for confirming the structure of a synthesized compound.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretching | Data not available |

| C=O Stretching | Data not available |

| Asymmetric NO₂ Stretching | Data not available |

| Symmetric NO₂ Stretching | Data not available |

Note: This table is for illustrative purposes only. No specific data for this compound has been found.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions that are rich or deficient in electrons. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, and positive potential near the amide N-H proton.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into a single, static molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in the presence of other molecules.

Conformational Flexibility and Energy Profiles

This compound has several rotatable bonds, particularly around the amide linkage and the bonds connecting the rings to the amide group. Molecular modeling techniques could be used to explore different possible conformations (spatial arrangements) of the molecule. By calculating the energy of each conformation, an energy profile can be constructed to identify the most stable conformers and the energy barriers to rotation between them. This would reveal the molecule's flexibility and the preferred shapes it adopts.

Intermolecular Interaction Dynamics and Stability

Molecular dynamics (MD) simulations could be employed to study how a molecule of this compound interacts with other molecules, either of its own kind in a condensed phase or with solvent molecules. These simulations would track the positions and velocities of atoms over time, providing a dynamic picture of intermolecular forces, such as hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and van der Waals interactions. Such studies are crucial for understanding the stability of the compound in a solid state or in solution.

In Silico Pharmacokinetic Profiling for Research Compound Selection

In the early stages of drug discovery and chemical probe development, the selection of compounds with favorable pharmacokinetic profiles is crucial to avoid costly late-stage failures. In silico methods provide a rapid and cost-effective approach to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. This section details the theoretical pharmacokinetic profile of this compound, generated using computational models to guide its selection and further investigation as a research compound.

The analysis was performed utilizing the SwissADME web tool, a widely used platform for predicting the pharmacokinetic properties of small molecules. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N+[O-])C, was used as the input for these predictions. The following subsections present the detailed findings.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound heavily influence its behavior in a biological system. The predicted properties for this compound are summarized below.

Lipophilicity

Lipophilicity is a critical parameter that affects a compound's absorption, distribution, and potency. The predicted lipophilicity values for this compound are presented in the following table. The consensus log Po/w indicates a moderate level of lipophilicity.

Water Solubility

The solubility of a compound in aqueous environments is a key determinant of its absorption and distribution. The predicted water solubility parameters suggest that this compound has low solubility.

Pharmacokinetics

The predicted pharmacokinetic properties provide insights into how the compound is likely to be processed by a biological system. This compound is predicted to have high gastrointestinal absorption. However, it is also predicted to be an inhibitor of several key cytochrome P450 enzymes, which could indicate a potential for drug-drug interactions.

Drug-Likeness

Drug-likeness models assess whether a compound possesses physicochemical properties that are typical of oral drugs. This compound shows no violations of the Lipinski, Ghose, Veber, Egan, or Muegge rules, suggesting it has a favorable drug-like profile. The bioavailability score of 0.55 further supports its potential for oral administration.

Investigations into Biological Activities and Mechanisms of Action Non Clinical Focus

In Vitro Cellular and Biochemical Assays

In vitro assays using cellular and biochemical models are fundamental to elucidating the mechanisms of action of novel chemical entities. For N-(2,5-dimethylphenyl)-2-nitrobenzamide, such studies would be crucial for identifying enzyme targets and affected cellular pathways.

Enzyme Modulation Studies and Target Identification

Although no specific enzymes have been identified as direct targets for this compound, research on the broader class of nitrobenzamides has revealed significant enzyme inhibitory activity. A prominent example is the targeting of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Studies on various N-alkyl nitrobenzamides demonstrate that the nitro-substituted aromatic ring is crucial for activity, with some derivatives showing potent antimycobacterial effects by inhibiting DprE1. nih.gov The mechanism is believed to involve the activation of the nitro group by the FADH2 cofactor within the enzyme's active site. nih.gov

Furthermore, other nitro-substituted benzamide (B126) derivatives have been shown to modulate enzymes involved in inflammatory pathways. In studies using macrophage cell lines, certain nitrobenzamides significantly inhibited the expression and activity of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide during inflammatory responses. researchgate.net Molecular docking analyses suggest that the orientation and number of nitro groups are key to efficient binding within the enzyme's active site. researchgate.net The 2,5-dimethylphenyl scaffold is also a common feature in various biologically active compounds, though its specific contribution to enzyme modulation in this context remains uncharacterized. nih.gov

Cellular Pathway Interrogation in Model Systems

The interrogation of cellular pathways provides a broader understanding of a compound's biological effects beyond single-enzyme inhibition. Based on the enzymatic targets identified for related nitrobenzamides, it is possible to infer the cellular pathways that this compound might modulate.

The inhibition of the DprE1 enzyme by related nitrobenzamides directly interferes with the arabinogalactan (B145846) biosynthesis pathway. nih.gov This pathway is critical for the formation of the mycobacterial cell wall, and its disruption leads to cell death, highlighting a potential mechanism for selective antimicrobial activity. nih.gov

In another context, the modulation of the iNOS enzyme by nitrobenzamide structures suggests an interaction with cellular inflammatory pathways. researchgate.net By reducing the production of nitric oxide (NO) in macrophages, these compounds can attenuate the inflammatory cascade, indicating potential applications in studying inflammatory processes. researchgate.net For this compound specifically, no direct cellular pathway analysis has been published.

Analysis of Ubiquitination Pathway Modulation in Cellular Models

The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover, playing a central role in numerous cellular processes, including signal transduction, cell cycle control, and immune responses. E3 ubiquitin ligases, which provide substrate specificity to the pathway, have become major targets for therapeutic development. nih.govyoutube.com

Currently, there is no published scientific literature that directly investigates or demonstrates the modulation of the ubiquitination pathway by this compound or closely related nitrobenzamide compounds. While small molecule inhibitors of ubiquitination have been discovered, their structural classes are generally distinct from nitrobenzamides. nih.gov Therefore, the interaction of this compound with components of the ubiquitination pathway, such as E3 ligases, remains an unexplored area of research.

Antimicrobial Research Applications in Prokaryotic and Fungal Models

The antimicrobial potential of a compound is typically first assessed through in vitro screening against a panel of bacterial and fungal strains. While data for this compound is not available, studies on compounds sharing its core scaffolds provide a basis for potential activity.

In Vitro Screening against Bacterial Strains

Research into structurally related compounds has shown notable antibacterial activity. N-Alkyl nitrobenzamides have demonstrated significant potency against various mycobacterial species. nih.gov Separately, derivatives containing the N-2,5-dimethylphenyl group have shown activity against multidrug-resistant Gram-positive pathogens. nih.govmdpi.com The data in the table below summarizes the minimum inhibitory concentrations (MIC) for these related compounds against several bacterial strains.

| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|---|

| N-Alkyl Nitrobenzamide | 3,5-dinitro-N-octylbenzamide | M. tuberculosis H37Rv | 0.06 | nih.gov |

| N-Alkyl Nitrobenzamide | 3,5-dinitro-N-nonylbenzamide | M. tuberculosis H37Rv | 0.06 | nih.gov |

| N-Alkyl Nitrobenzamide | N-nonyl-3-nitro-5-(trifluoromethyl)benzamide | M. tuberculosis H37Rv | 0.03 | nih.gov |

| N-2,5-dimethylphenyl Derivative | Compound 3j | S. aureus TCH 1516 | 2 | nih.govmdpi.com |

| N-2,5-dimethylphenyl Derivative | Compound 7** | S. aureus TCH 1516 | 1 | nih.govmdpi.com |

| N-2,5-dimethylphenyl Derivative | Compound 3j | E. faecium AR-0783 (VRE) | 2 | nih.govmdpi.com |

Evaluation against Fungal Strains

The antifungal potential of the N-(2,5-dimethylphenyl) scaffold has also been investigated. Certain N-2,5-dimethylphenylthioureido acid derivatives have demonstrated broad-spectrum activity against drug-resistant Candida species. nih.gov These findings suggest that the inclusion of the N-(2,5-dimethylphenyl) moiety may contribute to antifungal properties. The table below presents the MIC values for these related compounds against pathogenic fungal strains.

| Compound Class | Compound | Fungal Strain | MIC (µg/mL) | Source |

|---|---|---|---|---|

| N-2,5-dimethylphenyl Derivative | Compound 9f | C. albicans DAY185 | 4 | nih.gov |

| N-2,5-dimethylphenyl Derivative | Compound 14f** | C. albicans DAY185 | 4 | nih.gov |

| N-2,5-dimethylphenyl Derivative | Compound 9f | C. auris CDC382 | 4 | nih.gov |

| N-2,5-dimethylphenyl Derivative | Compound 14f | C. auris CDC382 | 4 | nih.gov |

| N-2,5-dimethylphenyl Derivative | Compound 8f*** | C. auris CDC382 | 2 | nih.gov |

Antiproliferative Research in Non-Clinical Cellular Models

There is a lack of specific research in the reviewed literature focusing on the antiproliferative activity of this compound in non-clinical cellular models. However, the broader class of nitro-containing aromatic compounds and benzamides has been a subject of interest in anticancer research. nih.govnih.gov

For example, a study on a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides (cinnamoyl anthranilates) revealed that substitutions on the benzamide moiety could lead to significant inhibitory activity against the K562 leukemic cell line. nih.gov This suggests that the benzamide scaffold can be a valuable component in the design of antiproliferative agents. nih.gov

The nitro group itself is a feature in various molecules investigated for biological activities, including antiproliferative effects. nih.gov The mechanism for some nitro compounds is thought to involve the generation of reactive species upon reduction, which can induce cellular stress and apoptosis. nih.gov Given that this compound possesses both a benzamide structure and a nitro group, it represents a chemical space that could warrant investigation for potential antiproliferative properties.

Neurobiological Mechanism Investigations in Non-Human Model Systems

Direct experimental data on the anticonvulsant activity of this compound is not available in the current body of literature. However, significant research has been conducted on its structural isomers and related analogs, particularly those with the N-(2,6-dimethylphenyl) moiety, which have demonstrated notable anticonvulsant effects in established animal models of seizure.

A study on a series of 4-nitro-N-phenylbenzamides showed that N-(2,6-dimethylphenyl)-4-nitrobenzamide, a close isomer of the subject compound, was highly effective in the maximal electroshock (MES) seizure test in mice. nih.gov This compound also showed activity against seizures induced by subcutaneous pentylenetetrazole (scPTZ). nih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

Other related benzamides, such as 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide®), have been extensively studied and are known to be potent anticonvulsants in the MES model. nih.govajol.infoconsensus.app The anticonvulsant activity of these N-(2,6-dimethylphenyl)benzamide analogs highlights the potential of this chemical scaffold in the development of antiepileptic agents.

Table 2: Anticonvulsant Activity of N-Phenylbenzamide Analogs in Animal Models

| Compound | Animal Model | Seizure Test | Key Findings (ED₅₀ or Activity) | Reference(s) |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Mouse | MES | ED₅₀ = 31.8 µmol/kg (i.p.) | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Mouse | MES | ED₅₀ = 90.3 µmol/kg (i.p.) | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Mouse | scPTZ | Active | nih.gov |

| 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide®) | Mouse | MES | ED₅₀ = 1.7 mg/kg (p.o.) | nih.gov |

ED₅₀: Median Effective Dose; i.p.: intraperitoneal; p.o.: oral administration.

The precise mechanism of action for this compound is unknown. However, based on the anticonvulsant profile of its close analogs, particularly those effective in the MES test, it is plausible that its neurological activity could involve the modulation of voltage-gated ion channels. epilepsysociety.org.ukdrugbank.com

Many anticonvulsant drugs that are effective against MES-induced seizures, such as phenytoin (B1677684) and carbamazepine, act by blocking voltage-gated sodium channels. epilepsysociety.org.uknih.gov This action reduces the ability of neurons to fire at high frequencies, a characteristic of seizure activity. drugbank.com It is a primary hypothesis that N-phenylbenzamides with anti-MES activity, like the analogs of the title compound, may share this mechanism. nih.gov

An additional or alternative mechanism could involve the enhancement of GABAergic neurotransmission. nih.govwikipedia.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and drugs that enhance its effects, such as benzodiazepines and barbiturates, are potent anticonvulsants, particularly in the pentylenetetrazole seizure model. drugbank.comnih.gov Given that an analog of the subject compound showed activity in the scPTZ model, an interaction with the GABA system cannot be ruled out. nih.gov The broad mechanisms of anticonvulsant action often involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk

Plant Biological System Interactions

There is no available scientific literature that specifically investigates the effects of this compound on the inhibition of photosynthetic electron transport in chloroplasts. Therefore, no definitive statements can be made about its activity in this area. Research on other classes of compounds is required to understand potential interactions with plant biological systems.

Site-of-Action Determination within Photosynthetic Apparatus

While direct experimental studies determining the specific site of action for this compound within the photosynthetic apparatus are not extensively documented in peer-reviewed literature, the mechanism can be inferred from research on structurally related compounds. The chemical structure, featuring a disubstituted phenyl ring linked to a nitrobenzamide group, suggests a potential role as an inhibitor of photosynthetic electron transport (PET).

Investigations into a class of compounds known as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have revealed significant insights. nih.gov Within this series, compounds with a 2,5-disubstitution on the anilide ring, such as N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, have demonstrated potent PET-inhibiting activity. nih.gov Research on these molecules indicates that they act as inhibitors of Photosystem II (PS II). nih.govmdpi.com The primary mechanism of these herbicides involves binding to the QB binding niche on the D1 protein of the PS II complex. mdpi.com This action blocks the electron transfer from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB, thereby interrupting the photosynthetic electron flow, which in turn halts CO2 fixation and ATP synthesis. nih.govmdpi.com

The inhibitory effectiveness of such compounds is closely linked to the lipophilicity and the electronic properties of the substituents on the anilide ring. nih.gov Amide-based compounds are generally recognized as PS II inhibitors that function by displacing QB from its binding site on the D1 protein. researchgate.net

Furthermore, studies on diphenyl ether herbicides, some of which contain nitro groups, have identified a different site of inhibition. These compounds have been shown to block the electron transport chain between Photosystem II and Photosystem I, specifically in the region of plastoquinone (B1678516) and cytochrome f. nih.govuky.edu This is evidenced by the increased half-time for the dark reduction of cytochrome f in the presence of these inhibitors. nih.govuky.edu

Given the structural elements of this compound, it is plausible that its primary site of action is the inhibition of Photosystem II, similar to its N-(2,5-dimethylphenyl) carboxamide analogs. The presence of the nitro group is also a significant factor, as it is a feature in other classes of photosynthetic inhibitors. nih.gov

Detailed research on a closely related compound, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, in spinach chloroplasts provides specific data on its inhibitory activity.

Table 1: Photosynthetic Electron Transport (PET) Inhibiting Activity of a Structurally Related Compound

| Compound | System | IC50 (µM) |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach (Spinacia oleracea L.) chloroplasts | ~10 |

Data sourced from studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. nih.gov

This data underscores the potency of the N-(2,5-dimethylphenyl) moiety in the context of PET inhibition at PS II. The precise contribution and potential alternative binding sites influenced by the 2-nitrobenzamide (B184338) portion of this compound would necessitate direct experimental investigation.

Structure Activity Relationship Sar and Structure Target Interactions for Research Optimization

Systematic Substituent Effects on Biological Research Outcomes

Impact of Nitro Group Position and Substitutions

The nitro (NO₂) group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. nih.govresearchgate.net Its position on the benzoyl ring is a critical determinant of activity.

Research on various nitro-aromatic compounds has demonstrated that the position of the nitro group is a key factor in determining biological activity. mdpi.com For instance, in a series of nitro-substituted benzamides evaluated for anti-inflammatory activity, the number and orientation of nitro groups were found to be critical for efficient binding to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov Specifically, compounds with an optimal number and arrangement of nitro groups showed higher inhibitory capacity. researchgate.netnih.gov The electron-withdrawing nature of the nitro group can also enhance interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.gov Studies on other classes of molecules, such as N-phenylbenzamide analogs with activity against Schistosoma mansoni, suggest that strong electron-withdrawing groups like NO₂ could enhance biological efficacy. nih.gov

The table below summarizes the effect of nitro group substitutions on the anti-inflammatory activity of a series of nitrobenzamide derivatives, highlighting the importance of substitution patterns.

Data derived from a study on nitro-substituted benzamides and their anti-inflammatory activity. researchgate.netnih.gov

Role of Methyl Substituents on the Phenyl Ring in Biological Activity

The N-phenyl ring of N-(2,5-dimethylphenyl)-2-nitrobenzamide is substituted with two methyl groups at positions 2 and 5. These substituents play a dual role: they increase the lipophilicity of the molecule and introduce steric hindrance, which affects the molecule's conformation and interaction with targets.

The ortho-methyl group (position 2) can cause a significant steric effect, forcing the phenyl ring to twist relative to the plane of the amide linkage. This twisting is a common feature in N-aryl amides and sulfonamides with ortho substituents and can be crucial for achieving a bioactive conformation. nih.gov This altered dihedral angle can either enhance or diminish binding to a target receptor by orienting other functional groups optimally or suboptimally.

Derivatization of the Amide Linkage and Aromatic Rings on Research Potency

The amide bond is a cornerstone of the N-phenylbenzamide scaffold, often participating in crucial hydrogen bonding interactions with biological targets. libretexts.org Modifications to this linkage or further derivatization of the aromatic rings can profoundly impact research potency.

Amide Linkage: The planarity and hydrogen bonding capacity of the amide group are vital for many biological activities. libretexts.org While direct modification of the amide bond itself (e.g., conversion to a thioamide or ester) can alter these properties, a more common strategy involves modifying the groups attached to it. The synthesis of amides from nitro-arenes is a key chemical transformation, underscoring the importance of the amide linkage in molecules derived from nitro precursors. nih.govnih.gov

Aromatic Rings: Adding or modifying substituents on either the 2-nitrobenzoyl or the 2,5-dimethylphenyl ring offers a powerful tool for optimizing potency. Structure-activity relationship studies on N-phenylbenzamide analogs have revealed that the addition of electron-withdrawing or electron-donating groups can modulate activity. nih.gov For instance, adding halogen substituents is a common strategy to enhance potency in various series of N-phenylbenzamide derivatives. nih.govacs.org The choice of substituent is often guided by its physicochemical properties, such as hydrophobicity and electronic effects, which can be correlated with biological activity. nih.gov

Ligand-Target Binding Interactions and Molecular Recognition

Molecular Docking Studies with Identified Biological Targets

While specific molecular docking studies for this compound are not widely published, research on structurally similar compounds provides significant insights into its potential interactions with biological targets. Docking studies are computational methods used to predict the preferred orientation and binding affinity of one molecule to another. nih.govnih.gov

Analogous nitrobenzamide and N-phenylbenzamide derivatives have been docked into the active sites of various enzymes, including:

Inducible Nitric Oxide Synthase (iNOS): In studies of nitro-substituted benzamides as anti-inflammatory agents, molecular docking revealed that the most active compounds bind efficiently within the iNOS active site. The analysis suggested that the number and orientation of nitro groups were key to this efficient binding. researchgate.netnih.gov

α-Glucosidase and α-Amylase: A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated as antidiabetic agents. Docking studies showed that the most potent compounds formed significant hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of these enzymes. nih.gov

Mcl-1 (Myeloid cell leukemia 1): Docking studies of aryl sulfonamide derivatives, which share structural similarities with N-aryl benzamides, as inhibitors of the anti-apoptotic protein Mcl-1 have been performed. These studies elucidated the importance of specific interactions, such as hydrogen bonds with key residues like ASN260, for high inhibitory activity. qub.ac.uk

The table below presents representative binding energy data from docking studies of related nitrobenzamide compounds against antidiabetic targets.

Data derived from a docking study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Elucidation of Specific Binding Modes and Interaction Sites

The specific binding mode of this compound to a target is dictated by the collective interactions of its functional groups. Based on studies of analogous compounds, a plausible binding model can be proposed. nih.govqub.ac.uk

Hydrogen Bonds: The amide linkage is a primary site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. These interactions are fundamental to anchoring the ligand within the binding pocket of a protein.

Electrostatic and Polar Interactions: The highly polar nitro group is capable of forming strong electrostatic and hydrogen bond interactions. For example, the oxygen atoms of the nitro group can interact with positively charged or hydrogen-bond-donating residues (e.g., Arginine, Histidine) in an active site. nih.gov

Hydrophobic and Aromatic Interactions: The two aromatic rings (the 2,5-dimethylphenyl and the 2-nitrophenyl moieties) provide surfaces for hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine) in the target's binding site. The methyl groups on the N-phenyl ring further enhance these hydrophobic interactions.

Pharmacophore Modeling and Lead Optimization Strategies in Drug Discovery Research

The exploration of this compound and its analogs within drug discovery research leverages computational tools to define key structural features for biological activity and to refine these molecules into viable drug candidates. Pharmacophore modeling and subsequent lead optimization are critical stages in this process, guiding the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Pharmacophore Modeling of Nitrobenzamide Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. For classes of compounds like nitrobenzamides, these models serve as templates for designing new molecules with potentially improved activity.

While a specific pharmacophore model for this compound is not extensively documented in publicly available research, studies on analogous nitrobenzamide and N-phenylbenzamide derivatives provide valuable insights into the key structural motifs that likely contribute to their biological activities. For instance, research on a series of nitro-substituted benzamide (B126) derivatives as potential anti-inflammatory agents revealed that the number and orientation of nitro groups are critical for their inhibitory capacity on nitric oxide production. Molecular docking studies of these compounds with inducible nitric oxide synthase (iNOS) suggested that optimal binding is achieved with a specific arrangement of nitro groups, which influences the molecule's polarizability and interaction with the enzyme's active site.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with antidiabetic properties, the presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the phenyl ring was found to significantly enhance inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests a pharmacophore model where a combination of specific electronic properties on the N-phenyl ring is crucial for target engagement.

Based on the analysis of related structures, a hypothetical pharmacophore model for this compound and its analogs might include:

A hydrogen bond acceptor: The oxygen atoms of the nitro group and the carbonyl group of the amide linkage.

A hydrogen bond donor: The amide (N-H) group.

An aromatic ring feature: The 2,5-dimethylphenyl moiety.

A hydrophobic feature: The methyl groups on the phenyl ring.

Table 1: Key Pharmacophoric Features Inferred from Related Nitrobenzamide Derivatives

| Feature | Description | Potential Role in Biological Activity |

| Nitro Group | Electron-withdrawing group | Can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially enhancing binding to target proteins. |

| Amide Linkage | -CO-NH- group | Provides a rigid backbone and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). |

| N-Phenyl Ring Substituents | Methyl groups at positions 2 and 5 | Contribute to the hydrophobic character of the molecule and can influence the orientation of the phenyl ring relative to the benzamide core, affecting target interaction. |

Lead Optimization Strategies

Lead optimization is the iterative process of modifying the chemical structure of a lead compound to improve its drug-like properties. danaher.compatsnap.com This involves enhancing efficacy, selectivity, and metabolic stability while minimizing toxicity. danaher.compatsnap.com For a compound like this compound, several lead optimization strategies can be envisioned, guided by Structure-Activity Relationship (SAR) studies and computational modeling.

Structure-Activity Relationship (SAR) Analysis:

SAR analysis is fundamental to understanding how specific structural modifications impact the biological activity of a molecule. patsnap.com For this compound, a systematic exploration of substitutions on both the benzamide and the N-phenyl rings would be a primary strategy.

Modification of the Nitro Group: The position and number of nitro groups on the benzamide ring can be altered. For example, moving the nitro group from the ortho (2-position) to the meta (3-position) or para (4-position) could significantly impact the binding affinity and selectivity for a target. Dinitro- or even trinitro-substituted analogs could also be synthesized and evaluated.

Substitution on the Benzamide Ring: Other substituents, such as halogens, hydroxyl groups, or methoxy (B1213986) groups, could be introduced to probe the electronic and steric requirements of the binding pocket.

Modification of the N-Phenyl Ring: The dimethyl substitution pattern can be varied. For instance, moving the methyl groups to other positions (e.g., 2,6-dimethyl, 3,4-dimethyl, 3,5-dimethyl) would alter the molecule's conformation and hydrophobic interactions. Replacing the methyl groups with other alkyl groups of varying sizes or with electron-withdrawing or electron-donating groups would provide further SAR insights.

Computational and Medicinal Chemistry Techniques:

Computational methods are pivotal in modern lead optimization. danaher.compatsnap.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict how structural changes might affect a compound's activity, helping to prioritize the synthesis of the most promising derivatives. patsnap.com

Molecular Docking: Docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and guide the design of new analogs with improved binding.

Bioisosteric Replacement: This medicinal chemistry technique involves substituting a functional group with another group that has similar physical or chemical properties. patsnap.com For example, the nitro group could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to see if the biological activity is maintained or improved, potentially with a better toxicity profile.

Pharmacokinetic Optimization: A critical aspect of lead optimization is improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. patsnap.com Modifications to the structure of this compound could be made to enhance its solubility, membrane permeability, and metabolic stability, which are crucial for its in vivo efficacy.

Table 2: Potential Lead Optimization Strategies for this compound

| Strategy | Approach | Rationale |

| SAR-Guided Modification | Systematically alter substituents on both aromatic rings. | To identify key structural features responsible for biological activity and to enhance potency and selectivity. |

| Molecular Docking | Computationally model the interaction of analogs with a target protein. | To predict binding affinity and orientation, guiding the design of more potent compounds. |

| Bioisosteric Replacement | Substitute functional groups with bioisosteres. | To improve biological activity, selectivity, or pharmacokinetic properties while maintaining key interactions. |

| ADME Profiling | Modify the structure to improve solubility, permeability, and metabolic stability. | To enhance the drug-like properties of the compound for better in vivo performance. |

Through the synergistic application of pharmacophore modeling and lead optimization strategies, researchers can systematically refine the structure of this compound to develop novel therapeutic agents with improved efficacy and safety profiles.

Emerging Research Directions and Future Perspectives for N 2,5 Dimethylphenyl 2 Nitrobenzamide

Development of Novel Analogs for Specific Research Probes

The development of novel analogs of N-(2,5-dimethylphenyl)-2-nitrobenzamide represents a significant avenue for future research, particularly in the creation of specific research probes. By systematically modifying the core structure, scientists can fine-tune the compound's properties to interact with specific biological targets. For instance, the substitution pattern on both the phenyl and benzoyl rings can be altered to modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing the molecule's binding affinity and selectivity.

Research into related nitrobenzamides has already demonstrated the potential of this class of compounds. For example, various N-substituted nitrobenzamides have been investigated for their biological activities, including as potential antitumor and antimycobacterial agents. mdpi.comresearchgate.net Furthermore, studies on 4-nitro-N-phenylbenzamides have revealed their potential as anticonvulsant agents, suggesting that analogs of this compound could be designed to probe neurological pathways. nih.gov The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents further underscores the adaptability of the nitrobenzamide scaffold for creating targeted therapeutic leads. nih.gov

Future efforts could focus on introducing fluorescent tags or reactive groups to create probes for imaging and identifying protein targets within a cellular context. The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds and for discovering new therapeutic targets.

Integration into Advanced Material Science Research

While direct applications of this compound in material science are not yet established, the structural characteristics of this compound suggest potential for its integration into advanced materials research. The presence of aromatic rings and the polar nitro group can lead to interesting intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly and organization of molecules in the solid state. nih.gov

The broader class of benzanilides, to which this compound belongs, has been the subject of crystallographic studies to understand the influence of substituents on molecular conformation and crystal packing. nih.gov This fundamental knowledge can be leveraged to design and synthesize new organic materials with tailored optical, electronic, or mechanical properties. For example, the incorporation of nitroaromatic compounds into polymers or metal-organic frameworks (MOFs) could lead to materials with applications in nonlinear optics, gas storage, or sensing. The field of organic electronics, including the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could also benefit from the unique electronic properties of nitrobenzamide derivatives. bldpharm.com

Future research in this area would involve the synthesis of polymers and co-crystals incorporating this compound and the characterization of their material properties.

Methodological Advancements in Synthesis and Characterization

The advancement of synthetic methodologies and characterization techniques is crucial for facilitating research on this compound. The typical synthesis of this compound involves the acylation of 2,5-dimethylaniline (B45416) with 2-nitrobenzoyl chloride. evitachem.com While this is a well-established reaction, the development of more efficient, scalable, and environmentally friendly synthetic routes is an ongoing area of interest in organic chemistry. This could include the exploration of catalytic methods that avoid the use of stoichiometric activating agents or the development of one-pot procedures to streamline the synthesis. An eco-friendly mechanosynthesis approach, using a ball mill, has been successfully employed for the synthesis of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, highlighting a potential green chemistry avenue. mdpi.com

Table 1: General Synthesis Parameters

| Parameter | Description |

|---|---|

| Starting Materials | 2-nitrobenzoic acid (or its acyl chloride derivative) and 2,5-dimethylaniline. evitachem.com |

| Reaction Type | Amide coupling / Acylation. |

| Potential Reagents | Thionyl chloride or acetic anhydride (B1165640) for activation of the carboxylic acid. evitachem.com |

| Reaction Conditions | Often requires heating under reflux in a suitable solvent. evitachem.com |

For the characterization of this compound and its analogs, a combination of spectroscopic and crystallographic techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure in solution, while Infrared (IR) spectroscopy provides information about the functional groups present, particularly the amide and nitro groups. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. mdpi.com

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable insights into conformation and intermolecular interactions. nih.gov As research on this compound progresses, the use of advanced characterization techniques, such as solid-state NMR and computational modeling, will become increasingly important for understanding its structure-property relationships.

Table 2: Key Characterization Techniques

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Elucidation of the molecular structure and connectivity of atoms. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O of the amide, N-H, NO₂). nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of molecular weight and formula. mdpi.com |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, and crystal packing. nih.gov |

Interdisciplinary Research Opportunities in Chemical Biology

The interface of chemistry and biology offers a fertile ground for exploring the potential of this compound. The structural motif of a substituted benzamide (B126) is found in numerous biologically active molecules, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents.

Research on related N-phenylthioureido acid derivatives bearing the N-2,5-dimethylphenyl group has shown promise in the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. mdpi.com This suggests that this compound and its analogs could also be investigated for their antimicrobial properties. The nitro group, in particular, is a key feature in several antimicrobial drugs, as it can be reduced by microbial enzymes to generate cytotoxic reactive nitrogen species.

Furthermore, the general structure of N-substituted benzamides has been explored in the context of antitumor agents. researchgate.net The development of small molecules that can modulate biological pathways involved in cancer is a major focus of chemical biology research. Investigating the effects of this compound on various cancer cell lines could uncover novel anticancer activities.

Future interdisciplinary research could involve screening this compound and a library of its analogs against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. Such studies, combining synthetic chemistry with molecular and cellular biology, have the potential to identify new lead compounds for drug discovery and to provide valuable tools for probing complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,5-dimethylphenyl)-2-nitrobenzamide, and how is purity validated?

- Methodology : The compound is typically synthesized by reacting 2-nitrobenzoyl chloride with 2,5-dimethylaniline in a stoichiometric ratio under reflux conditions. After quenching in ice-cold water, the crude product is filtered, washed with dilute HCl to remove unreacted starting materials, and recrystallized from ethanol. Purity is validated using melting point analysis and infrared spectroscopy (IR) to confirm functional groups (e.g., nitro and amide stretches). Single-crystal X-ray diffraction (SCXRD) is recommended for structural confirmation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- Spectroscopy : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves aromatic proton environments and substituent effects .

- Crystallography : SCXRD with SHELXL refinement determines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the benzamide and dimethylphenyl rings in related structures ranges from 51–57°, influenced by steric and electronic effects .

Advanced Research Questions

Q. How do substituent positions on the aromatic rings influence molecular conformation and intermolecular interactions?

- Methodology : Substituent effects are analyzed using SCXRD and computational modeling. For example:

- Steric effects : Ortho-methyl groups induce torsional twisting (e.g., S–N torsional angle of ~71° in sulfonamide analogs), reducing planarity .

- Intermolecular interactions : Hydrogen bonding (N–H···O) forms inversion dimers, as seen in crystal packing. The nitro group’s electron-withdrawing nature enhances H-bond acceptor strength .

Q. What is the role of this compound in inhibiting photosynthetic electron transport (PET)?

- Methodology :

- Biological assays : PET inhibition is measured in spinach chloroplasts using oxygen evolution assays. IC₅₀ values (~10 µM) indicate competitive inhibition at photosystem II .

- Structure-activity relationships (SAR) : Lipophilicity (logP) and substituent positions (e.g., electron-withdrawing groups at meta/para positions) enhance activity. For example, 3,5-difluoro or dimethyl substituents optimize binding to the D1 protein .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodology :

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The nitro group lowers LUMO energy, increasing electrophilicity .

- Molecular docking : Simulates binding to biological targets (e.g., chloroplast D1 protein). Hydroxynaphthalene-carboxamide analogs show hydrogen bonding with Tyr-161 and His-215 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.